molecular formula C26H44O27S2-2 B12326662 Porphyran

Porphyran

Cat. No.: B12326662
M. Wt: 852.7 g/mol
InChI Key: RIDUXJIEDWEUGS-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Porphyran can be prepared using several methods, including physical, chemical, and enzymatic extraction techniques. The primary methods are:

    Physical Methods: These include hot-water extraction, ultrasonic-assisted extraction, and microwave-assisted extraction.

    Chemical Methods: These involve the use of dilute acid or alkali to extract this compound.

    Enzymatic Methods: Enzymatic extraction involves the use of specific enzymes, such as porphyranase, to degrade the cell walls and release this compound.

Chemical Reactions Analysis

Porphyran undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: this compound can undergo substitution reactions where functional groups on the polysaccharide chain are replaced with other groups.

Comparison with Similar Compounds

Porphyran is unique compared to other similar compounds due to its specific structure and biological activities. Some similar compounds include:

    Agarose: Like this compound, agarose is a polysaccharide derived from red algae.

    Carrageenan: Another polysaccharide from red algae, carrageenan is used as a food additive and has gelling, thickening, and stabilizing properties.

    Fucoidan: Derived from brown algae, fucoidan has anticoagulant, antiviral, and anti-inflammatory properties.

This compound’s unique structure and diverse biological activities make it a valuable compound for various scientific and industrial applications. Its potential in medicine, biology, and industry continues to be explored, promising new advancements and applications in the future.

Properties

Molecular Formula

C26H44O27S2-2

Molecular Weight

852.7 g/mol

IUPAC Name

[6-[3,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-4-yl]oxy-3-[4-[3,4-dihydroxy-5-methoxy-6-(sulfonatooxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]methyl sulfate

InChI

InChI=1S/C26H46O27S2/c1-43-19-9(5-45-54(37,38)39)49-24(15(33)13(19)31)53-22-12(30)8(4-28)48-26(18(22)36)51-20-10(6-46-55(40,41)42)50-25(16(34)14(20)32)52-21-11(29)7(3-27)47-23(44-2)17(21)35/h7-36H,3-6H2,1-2H3,(H,37,38,39)(H,40,41,42)/p-2

InChI Key

RIDUXJIEDWEUGS-UHFFFAOYSA-L

Canonical SMILES

COC1C(OC(C(C1O)O)OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(C(OC(C4O)OC)CO)O)COS(=O)(=O)[O-])CO)O)COS(=O)(=O)[O-]

Origin of Product

United States

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